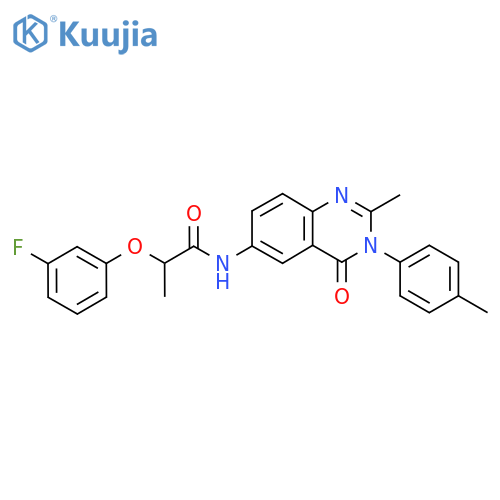

Cas no 1170419-43-8 (2-(3-fluorophenoxy)-N-2-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-ylpropanamide)

2-(3-fluorophenoxy)-N-2-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-ylpropanamide 化学的及び物理的性質

名前と識別子

-

- 2-(3-fluorophenoxy)-N-2-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-ylpropanamide

- 2-(3-fluorophenoxy)-N-[2-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-yl]propanamide

- 2-(3-fluorophenoxy)-N-[2-methyl-3-(4-methylphenyl)-4-oxoquinazolin-6-yl]propanamide

- 1170419-43-8

- 2-(3-fluorophenoxy)-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)propanamide

- DTXSID901117605

- F5530-0263

- AKOS024512589

- N-[3,4-Dihydro-2-methyl-3-(4-methylphenyl)-4-oxo-6-quinazolinyl]-2-(3-fluorophenoxy)propanamide

-

- インチ: 1S/C25H22FN3O3/c1-15-7-10-20(11-8-15)29-17(3)27-23-12-9-19(14-22(23)25(29)31)28-24(30)16(2)32-21-6-4-5-18(26)13-21/h4-14,16H,1-3H3,(H,28,30)

- InChIKey: NNYJYHGSDQSIPY-UHFFFAOYSA-N

- ほほえんだ: FC1=CC=CC(=C1)OC(C)C(NC1C=CC2=C(C=1)C(N(C1C=CC(C)=CC=1)C(C)=N2)=O)=O

計算された属性

- せいみつぶんしりょう: 431.16451973g/mol

- どういたいしつりょう: 431.16451973g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 32

- 回転可能化学結合数: 5

- 複雑さ: 721

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.2

- トポロジー分子極性表面積: 71Ų

2-(3-fluorophenoxy)-N-2-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-ylpropanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5530-0263-40mg |

2-(3-fluorophenoxy)-N-[2-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-yl]propanamide |

1170419-43-8 | 40mg |

$140.0 | 2023-09-09 | ||

| Life Chemicals | F5530-0263-100mg |

2-(3-fluorophenoxy)-N-[2-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-yl]propanamide |

1170419-43-8 | 100mg |

$248.0 | 2023-09-09 | ||

| Life Chemicals | F5530-0263-2μmol |

2-(3-fluorophenoxy)-N-[2-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-yl]propanamide |

1170419-43-8 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F5530-0263-20mg |

2-(3-fluorophenoxy)-N-[2-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-yl]propanamide |

1170419-43-8 | 20mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F5530-0263-20μmol |

2-(3-fluorophenoxy)-N-[2-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-yl]propanamide |

1170419-43-8 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F5530-0263-3mg |

2-(3-fluorophenoxy)-N-[2-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-yl]propanamide |

1170419-43-8 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F5530-0263-75mg |

2-(3-fluorophenoxy)-N-[2-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-yl]propanamide |

1170419-43-8 | 75mg |

$208.0 | 2023-09-09 | ||

| Life Chemicals | F5530-0263-5mg |

2-(3-fluorophenoxy)-N-[2-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-yl]propanamide |

1170419-43-8 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F5530-0263-25mg |

2-(3-fluorophenoxy)-N-[2-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-yl]propanamide |

1170419-43-8 | 25mg |

$109.0 | 2023-09-09 | ||

| Life Chemicals | F5530-0263-50mg |

2-(3-fluorophenoxy)-N-[2-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-yl]propanamide |

1170419-43-8 | 50mg |

$160.0 | 2023-09-09 |

2-(3-fluorophenoxy)-N-2-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-ylpropanamide 関連文献

-

Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233

-

Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285

-

Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885

-

Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342

-

Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163

-

Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380

-

Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681

-

Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879

-

J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058

-

George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696

2-(3-fluorophenoxy)-N-2-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-ylpropanamideに関する追加情報

Professional Introduction to Compound with CAS No. 1170419-43-8 and Product Name: 2-(3-fluorophenoxy)-N-2-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-ylpropanamide

The compound with the CAS number 1170419-43-8 and the product name 2-(3-fluorophenoxy)-N-2-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-ylpropanamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, belonging to the quinazoline class, has garnered attention due to its unique structural features and potential therapeutic applications. The presence of a fluorophenyl group and a methylphenyl substituent in its structure contributes to its distinct chemical properties, making it a promising candidate for further research and development.

Quinazoline derivatives have long been studied for their biological activity, particularly in the context of anticancer, antiviral, and anti-inflammatory agents. The specific configuration of 2-(3-fluorophenoxy)-N-2-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-ylpropanamide is designed to optimize interactions with biological targets, enhancing its efficacy. The fluorine atom in the 3-fluorophenoxy moiety is known to improve metabolic stability and binding affinity, which are critical factors in drug design.

Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. These compounds often exhibit superior pharmacokinetic profiles compared to their non-fluorinated counterparts. The incorporation of a methylphenyl group further modulates the electronic properties of the molecule, influencing its reactivity and interactions with biological systems. This dual substitution strategy has been employed successfully in other quinazoline derivatives, suggesting that 2-(3-fluorophenoxy)-N-2-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-ylpropanamide may also demonstrate similar advantages.

The synthesis of this compound involves multiple steps, each requiring precise control to ensure high yield and purity. The core quinazoline scaffold is constructed through a cyclization reaction, followed by functional group modifications to introduce the fluorophenoxy, methyl, and amide groups. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been utilized to achieve these transformations efficiently. The final product is characterized using spectroscopic methods (NMR, IR) and mass spectrometry to confirm its identity and purity.

In terms of biological activity, preliminary in vitro studies have shown that 2-(3-fluorophenoxy)-N-2-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-ylpropanamide exhibits promising effects on various cellular pathways. Its ability to inhibit specific enzymes or receptors makes it a potential lead compound for drug development. For instance, quinazoline derivatives have been reported to interfere with tyrosine kinase activity, which is relevant in oncology research. The unique structural features of this compound may allow it to bind tightly to target proteins while minimizing off-target effects.

The role of computational chemistry in drug design has become increasingly prominent in recent years. Molecular modeling techniques are used to predict how this compound might interact with biological targets at the atomic level. By simulating these interactions, researchers can gain insights into its mechanism of action and optimize its structure for better performance. This approach has been instrumental in accelerating the discovery of novel therapeutics.

Future directions for research on 2-(3-fluorophenoxy)-N-2-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-ylpropanamide include exploring its pharmacokinetic properties and conducting preclinical studies to assess its safety and efficacy. Animal models will be employed to evaluate its biological activity in vivo, providing a more comprehensive understanding of its potential as a therapeutic agent. Additionally, efforts will be made to develop scalable synthetic routes for large-scale production if promising results are obtained from preclinical trials.

The development of new drugs is a complex process that requires interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. The compound described here exemplifies how structural innovation can lead to the discovery of new therapeutic agents with tailored properties for specific medical applications. As research continues in this area, it is expected that more compounds like 2-(3-fluorophenoxy)-N-2-methyl-3-(4-methylphenyl)-4-oxxo-o,-dihydroquinazolin-o,-yIpropamidcne will emerge as valuable tools for treating various diseases.

1170419-43-8 (2-(3-fluorophenoxy)-N-2-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-ylpropanamide) 関連製品

- 2387563-74-6((4R)-8-azaspiro[4.5]decan-4-ol;hydrochloride)

- 1154199-53-7(1-(4-fluorophenyl)-3-(propan-2-yl)-1H-pyrazol-5-amine)

- 2309604-07-5(2-methoxy-5-{2-methyl-2-(thiophen-3-yl)propylsulfamoyl}benzamide)

- 15312-11-5(3-Acetylsulfanyl-2-aminopropanoic acid)

- 2171679-56-2(3-(3-aminothiolan-3-yl)thian-3-ol)

- 2097893-46-2(3-(2-bromophenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide)

- 172483-74-8(4-(3-Bromopropyl)iodobenzene)

- 2877646-16-5(N,N,6-trimethyl-2-{4-(4-methyl-4H-1,2,4-triazol-3-yl)methylpiperazin-1-yl}pyrimidin-4-amine)

- 953040-23-8(2-Chloro-5-(trifluoromethyl)quinazolin-8-ol)

- 1168139-44-3((R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride)